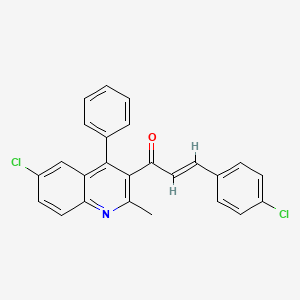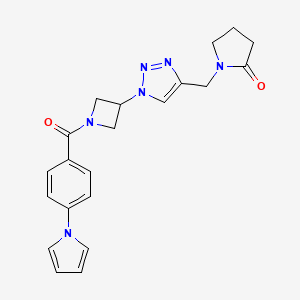
1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a pyrrole, a benzoyl group, an azetidine, a triazole, and a pyrrolidinone. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple nitrogen-containing rings (pyrrole, azetidine, and triazole) could result in interesting electronic and steric effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Biological Evaluation of Derivatives
Research has demonstrated the synthesis of new compounds based on structural motifs like pyrroles and azetidines, evaluating their potential in various biological applications. For instance, the synthesis of coumarin derivatives incorporating pyrrole units has been explored for their antimicrobial activity, suggesting a potential route for the development of new antimicrobial agents (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, the creation of azetidine and pyrrolidine derivatives has been studied, with attention to their receptor binding properties, indicating possible applications in developing neuroleptic medications (Remy et al., 1983).
Antimicrobial and Antitumor Activity
Several studies have synthesized heterocyclic hybrids based on pyrrole scaffolds, assessing their antimicrobial and cytotoxic activity. This includes the investigation of compounds for their in vitro antibacterial, antifungal, and antitubercular activity, highlighting the potential of pyrrole derivatives in addressing various microbial infections and conditions (Joshi, More, & Kulkarni, 2013). Additionally, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has shown significant antitumor and antibacterial effects, further supporting the potential of these structures in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).
Novel Synthetic Methodologies
The exploration of new synthetic methodologies utilizing components like azetidine and pyrrole is a significant area of research. For example, studies on the intramolecular azide to alkene cycloadditions for constructing pyrrolobenzodiazepines and azetidino-benzodiazepines have contributed to the development of potent antitumor antibiotics, showcasing the versatility of these structures in synthetic organic chemistry (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).
Safety And Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if initial studies suggest that the compound has promising biological activity, future research could focus on optimizing its activity and reducing any side effects .
特性
IUPAC Name |
1-[[1-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c28-20-4-3-11-25(20)12-17-13-27(23-22-17)19-14-26(15-19)21(29)16-5-7-18(8-6-16)24-9-1-2-10-24/h1-2,5-10,13,19H,3-4,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSMTDILFJCAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418598.png)
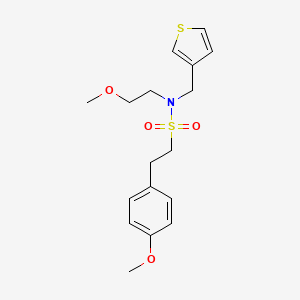
![3,4-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2418604.png)
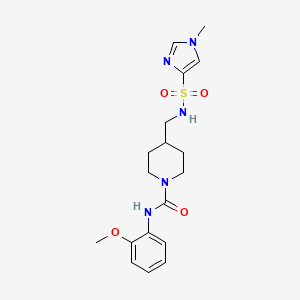
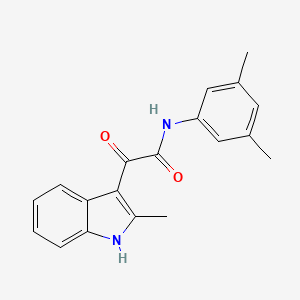
![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-N-[(thiophen-3-yl)methyl]-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B2418608.png)
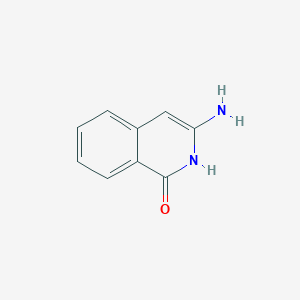
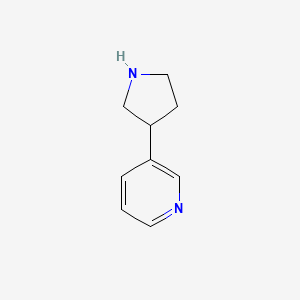

![3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2418614.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,5-dimethoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B2418616.png)
